![molecular formula C12H17NO3S B14358889 N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide CAS No. 90183-66-7](/img/structure/B14358889.png)
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide
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Overview
Description
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide is a chemical compound that belongs to the class of acetamides It features a phenyl ring substituted with a methanesulfinylpropoxy group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 3-chloropropyl methanesulfinate under basic conditions to form the intermediate 4-[3-(methanesulfinyl)propoxy]acetophenone. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide can undergo several types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: Depending on the substituent introduced, various substituted derivatives of the phenyl ring can be formed.
Scientific Research Applications
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The acetamide group may interact with proteins or enzymes, influencing their activity and function. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- **N-{3-Acetyl-4-[(2RS)-2-hydroxy-3-(1-methylethyl)amino]propoxy}phenyl}acetamide
- N-{4-[3-(Methanesulfinyl)propoxy]phenyl}butanamide
Uniqueness
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties. This differentiates it from other acetamide derivatives that may lack such functional groups, thereby offering unique chemical reactivity and potential biological activity .
Properties
CAS No. |
90183-66-7 |
---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-[4-(3-methylsulfinylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO3S/c1-10(14)13-11-4-6-12(7-5-11)16-8-3-9-17(2)15/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
InChI Key |
QZICUGTTXBYITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCS(=O)C |
Origin of Product |
United States |
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